molecular formula C18H21FN4O B2741048 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-fluorophenyl)propan-1-one CAS No. 2310015-42-8

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-fluorophenyl)propan-1-one

Cat. No. B2741048
M. Wt: 328.391
InChI Key: JPGNKCKYJFQOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C18H21FN4O and its molecular weight is 328.391. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-fluorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-fluorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex organic compounds, including azabicyclo derivatives, has been a significant area of study. For instance, the stereoselective synthesis of active metabolites related to potent kinase inhibitors showcases the intricate methods used to achieve specific stereochemical configurations, essential for biological activity (Zecheng Chen et al., 2010). This process involves steps like stereospecific hydroboration and oxidation-reduction sequences to invert stereochemistry, underscoring the complexity of synthesizing such compounds.

Antimicrobial and Antifungal Applications

Research into the antimicrobial and antifungal properties of triazole and azabicyclo derivatives has yielded promising results. For example, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones have been synthesized and evaluated for their antimicrobial activity, demonstrating significant potential (M. Nagamani et al., 2018). Such studies are vital for developing new therapeutic agents against resistant microbial strains.

Neurokinin-1 Receptor Antagonism

The compound has relevance in the synthesis of molecules with potential neurokinin-1 (NK1) receptor antagonism, which could have implications for treating emesis and depression. Research into orally active, water-soluble NK1 receptor antagonists indicates the potential for clinical administration in these areas (Timothy Harrison et al., 2001). The development of such compounds highlights the broader therapeutic applications beyond their immediate structural and synthetic interest.

Radiopharmaceutical Development

Azabicyclo derivatives have been explored for their utility in developing radiopharmaceuticals, particularly for imaging muscarinic receptors. The synthesis and evaluation of radioiodinated derivatives demonstrate the potential for such compounds in medical imaging, aiding in the diagnosis and study of various diseases (W. Rzeszotarski et al., 1984). This application is crucial for advancing diagnostic methodologies and understanding receptor dynamics in vivo.

properties

IUPAC Name

3-(2-fluorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c19-17-4-2-1-3-13(17)5-8-18(24)23-14-6-7-15(23)10-16(9-14)22-12-20-11-21-22/h1-4,11-12,14-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGNKCKYJFQOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3F)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

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